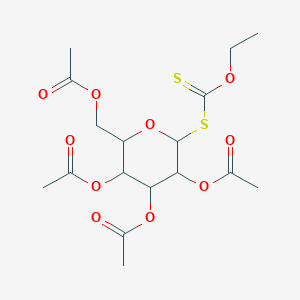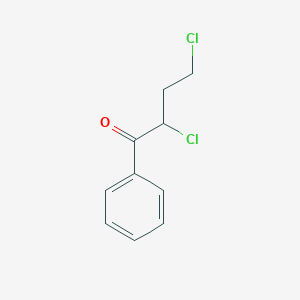
2,4-Dichloro-1-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-1-phenylbutan-1-one (DCPB) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 233.1 g/mol. DCPB is a derivative of phenylbutanone and is commonly used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-1-phenylbutan-1-one is not fully understood, but it is believed to act as an inhibitor of enzymes involved in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation and pain. By inhibiting their production, 2,4-Dichloro-1-phenylbutan-1-one may have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
Studies have shown that 2,4-Dichloro-1-phenylbutan-1-one has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antitumor activity in vitro and in vivo. Additionally, 2,4-Dichloro-1-phenylbutan-1-one has been shown to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,4-Dichloro-1-phenylbutan-1-one in lab experiments is its versatility. It can be used as an intermediate in the synthesis of a variety of compounds, making it a useful tool for drug development. Additionally, 2,4-Dichloro-1-phenylbutan-1-one is relatively easy to synthesize and is commercially available.
One limitation of using 2,4-Dichloro-1-phenylbutan-1-one in lab experiments is its potential toxicity. Studies have shown that 2,4-Dichloro-1-phenylbutan-1-one can be toxic to cells at high concentrations. Additionally, its mechanism of action is not fully understood, which could limit its potential applications.
Zukünftige Richtungen
There are several potential future directions for research involving 2,4-Dichloro-1-phenylbutan-1-one. One area of focus could be in the development of new pharmaceuticals. 2,4-Dichloro-1-phenylbutan-1-one could be used as an intermediate in the synthesis of drugs with anti-inflammatory, analgesic, or antitumor properties.
Another potential future direction could be in the study of 2,4-Dichloro-1-phenylbutan-1-one's mechanism of action. Further research could help to elucidate the biochemical and physiological effects of 2,4-Dichloro-1-phenylbutan-1-one and could lead to the development of new drugs with similar mechanisms of action.
Conclusion
In conclusion, 2,4-Dichloro-1-phenylbutan-1-one is a versatile chemical compound that has potential applications in scientific research. Its synthesis method is relatively simple, and it has been studied for its potential use in the development of new pharmaceuticals. While its mechanism of action is not fully understood, studies have shown that it has anti-inflammatory, analgesic, and antitumor properties. Further research could lead to the development of new drugs with similar mechanisms of action and could help to elucidate the biochemical and physiological effects of 2,4-Dichloro-1-phenylbutan-1-one.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-1-phenylbutan-1-one has been used in a variety of scientific research applications. One area of focus has been in the development of new pharmaceuticals. 2,4-Dichloro-1-phenylbutan-1-one can be used as an intermediate in the synthesis of drugs such as anti-inflammatory agents and analgesics. It has also been studied for its potential use in the treatment of cancer.
Eigenschaften
CAS-Nummer |
103905-77-7 |
|---|---|
Produktname |
2,4-Dichloro-1-phenylbutan-1-one |
Molekularformel |
C10H10Cl2O |
Molekulargewicht |
217.09 g/mol |
IUPAC-Name |
2,4-dichloro-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H10Cl2O/c11-7-6-9(12)10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI-Schlüssel |
JIXUCRDJWSDLRP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(CCCl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(CCCl)Cl |
Synonyme |
Butyrophenone, 2,4-dichloro- (6CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

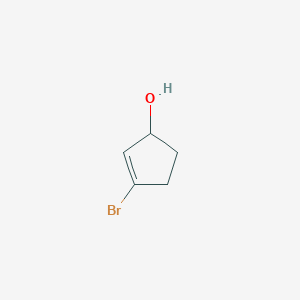

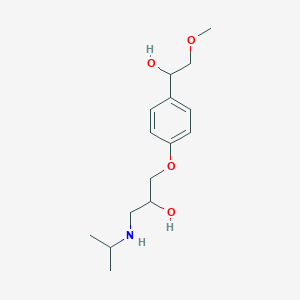
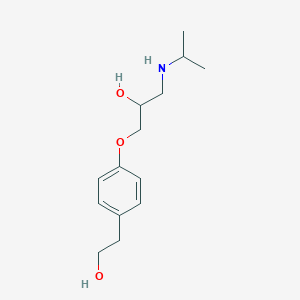

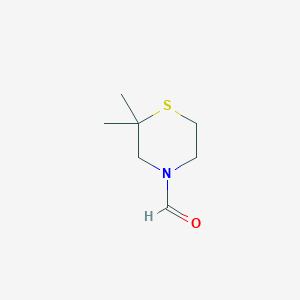
![2-Amino-8-D-Ribofuranosyl-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one](/img/structure/B22167.png)
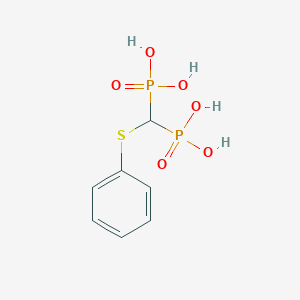
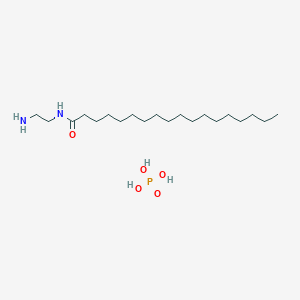
![(2E,4E)-N-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienamide](/img/structure/B22179.png)

![4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline](/img/structure/B22186.png)
![(6S)-6-[(5R)-6,6-Dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide](/img/structure/B22187.png)
